3-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
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Overview
Description
3-[(4-Ethoxyphenyl)amino]-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenyl group, and a tetrahydroindazole core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)amino]-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the condensation of 4-ethoxyaniline with a suitable ketone or aldehyde, followed by cyclization to form the indazole ring. One common method involves the use of a Staudinger reaction, where the ethoxyphenyl group is introduced through a [2+2] ketene-imine cycloaddition . The reaction conditions often include the use of ceric ammonium nitrate as an oxidizing agent to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethoxyphenyl)amino]-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or ethoxyphenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Ceric ammonium nitrate is commonly used for oxidative deprotection reactions.
Reducing Agents: Sodium borohydride is frequently employed for reduction reactions.
Catalysts: Various metal catalysts, such as palladium or platinum, may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with ceric ammonium nitrate can yield dearylated azetidinones, while reduction with sodium borohydride can produce secondary amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)amino]-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its interaction with viral proteins can prevent viral replication, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate: This compound shares the ethoxyphenyl group and exhibits similar hydrogen bonding interactions.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Another indole derivative with comparable biological activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A related compound with similar synthetic routes and applications.
Uniqueness
3-[(4-Ethoxyphenyl)amino]-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one stands out due to its unique combination of structural features, which confer distinct biological activities and synthetic versatility
Properties
IUPAC Name |
3-(4-ethoxyanilino)-1-phenyl-6,7-dihydro-5H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-2-26-17-13-11-15(12-14-17)22-21-20-18(9-6-10-19(20)25)24(23-21)16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIQMIVNEFIBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN(C3=C2C(=O)CCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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